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Compound of Interest

3-Bromo-4-hydroxybenzoic acid
Compound Name:

hydrate
CAS No.: 1274892-02-2
Cat. No.: B6335919

Get Quote

Executive Summary

3-Bromo-4-hydroxybenzoic acid (3-B-4-HBA) is a critical halogenated aromatic building block in
medicinal chemistry and materials science. Distinguished by its trisubstituted benzene ring
pattern, it serves as a versatile scaffold for the synthesis of bioactive molecules, including
enzyme inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a
rigorous analysis of its physicochemical properties, validated synthetic protocols, and reactivity
profiles, offering a self-contained reference for laboratory application.

Chemical Identity & Structural Analysis[1][2][3][4][5]
Core Physicochemical Profile[2]

3-B-4-HBA is characterized by the presence of an electron-withdrawing bromine atom ortho to
a phenolic hydroxyl group and meta to a carboxylic acid moiety. This specific substitution
pattern significantly alters the acidity and nucleophilicity of the phenol compared to the parent
4-hydroxybenzoic acid.
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Property Value Context/Notes

3-Bromo-4-hydroxybenzoic

IUPAC Name _ -
acid
Distinct from isomer 4-bromo-
CAS Number 14348-41-5 3-hydroxybenzoic acid (14348-
38-0)
Molecular Formula C7HsBrOs -
Molecular Weight 217.02 g/mol -
White to off-white crystalline Hygroscopic nature observed
Appearance _
powder in some hydrates
) ) Varies slightly with solvent of
Melting Point 163-169 °C

crystallization

Slightly more acidic than
pKa (Predicted) COOH: ~4.0 benzoic acid (4.[1][2][3]20) due

to -| effect of Br

Significantly more acidic than

pKa (Phenol) OH: ~7.5-8.0
phenol (10.0) due to ortho-Br

- Limited solubility in cold water;
Solubility DMSO, Methanol, Ethanol _
soluble in hot water

Structural Geometry & Electronic Effects

The bromine atom at position 3 exerts a strong inductive electron-withdrawing effect (-1), which
increases the acidity of the adjacent phenolic hydroxyl group. Sterically, the bulky bromine
atom forces the hydroxyl proton to orient away or engage in weak intramolecular hydrogen
bonding, though intermolecular hydrogen bonding dominates the crystal lattice.

o Crystal Packing: The molecule typically forms centrosymmetric dimers via the carboxylic acid
groups (R%2(8) motif), a standard feature in benzoic acid derivatives.

 Hammett Parameters: The meta-bromo substituent relative to the carboxyl group and ortho
relative to the hydroxyl group creates a unique electronic push-pull system, activating the
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ring for specific nucleophilic aromatic substitutions at the 4-position under extreme
conditions, or directing electrophilic substitution to position 5.

Synthetic Pathways

The synthesis of 3-B-4-HBA is classically achieved through the electrophilic aromatic
bromination of 4-hydroxybenzoic acid. The hydroxyl group acts as a strong ortho, para-director.
Since the para position is blocked by the carboxyl group, bromination occurs exclusively at the
ortho positions (3 or 5).

Validated Laboratory Protocol

Reaction: Monobromination of 4-Hydroxybenzoic Acid Yield: ~70-85% Purity: >98% (after
recrystallization)

Reagents:

e 4-Hydroxybenzoic acid (1.0 eq)
e Bromine (Br2) (1.0-1.05 eq)

o Glacial Acetic Acid (Solvent)
Step-by-Step Methodology:

 Dissolution: Dissolve 50 g (0.36 mol) of 4-hydroxybenzoic acid in 370 mL of glacial acetic
acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Heat
gently to ~40°C to ensure complete dissolution.

e Bromination: Prepare a solution of 59 g (19 mL, 0.37 mol) of bromine in 60 mL of glacial
acetic acid. Add this solution dropwise to the reaction mixture over 45 minutes. Caution:
Exothermic reaction.

o Reflux: Heat the mixture to reflux (approx. 118°C) and maintain for 6 hours. The solution will
evolve HBr gas (trap required).

e Quenching: Allow the mixture to cool to room temperature. Pour the reaction mass into 2 L of
ice-cold water with vigorous stirring. A white precipitate will form immediately.
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« Purification: Filter the solid and wash with cold water (3 x 200 mL) to remove residual acetic
acid. Recrystallize the crude product from hot glacial acetic acid or a water/ethanol mixture
(80:20) to yield pure white needles.

Synthesis Workflow Diagram

Reaction Conditions
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Caption: Electrophilic aromatic substitution pathway for the synthesis of 3-Bromo-4-
hydroxybenzoic acid, highlighting potential over-bromination risks.

Reactivity & Derivatization

3-B-4-HBA serves as a trifunctional scaffold:
o Carboxylic Acid: Esterification, Amide coupling.[2]
¢ Phenol: Etherification, O-alkylation.

e Aryl Bromide: Suzuki-Miyaura coupling, Buchwald-Hartwig amination.
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Strategic Functionalization

The bromine handle is particularly valuable for cross-coupling reactions to extend the carbon
skeleton, a common tactic in fragment-based drug discovery (FBDD).

3-Bromo-4-hydroxybenzoic Acid
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Caption: Divergent synthesis map showing key derivatization pathways. The Suzuki coupling
(Red Arrow) is the primary route for scaffold extension in medicinal chemistry.

Spectroscopic Characterization

Accurate identification relies on interpreting the specific substitution pattern in NMR.

1H NMR Fingerprint (DMSO-d6, 400 MHz)

The aromatic region displays a characteristic ABC system (or AMX depending on resolution)
due to the 1,3,4-substitution pattern.
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Proton Chemical Shift o Coupling Assighment
- Multiplicity )
Position (0 ppm) Constant (J) Logic

) Exchangeable
COOH ~12.8 Broad Singlet - o
acidic proton.

Phenolic proton
OH ~10.8 Broad Singlet - (deshielded by
ortho-Br).

Ortho to COOH,
Meta to Br. Most
deshielded

aromatic H.

H-2 8.01 Doublet (d) J=2.0Hz

Doublet of Ortho to COOH,
H-6 7.78 J=8.5,2.0Hz
Doublets (dd) Para to Br.

Ortho to OH.
Shielded by
electron-donating
OH.

H-5 7.05 Doublet (d) J=85Hz

Mass Spectrometry (ESI)

 |lonization Mode: Negative Mode (ESI-) is preferred due to the acidic COOH and Phenol.
e Molecular lon [M-H]~: 214.9 and 216.9 (1:1 ratio).[1]

» |sotope Pattern: The presence of one bromine atom results in a distinctive 1:1 doublet for the
molecular ion peaks (

Br and

Br isotopes), serving as a diagnostic confirmation of the halogenation.

Safety & Handling (MSDS Highlights)

e GHS Classification:
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o Skin Irritation: Category 2
o Eye Damage: Category 1 (Risk of serious damage due to acidity)
o STOT-SE: Category 3 (Respiratory irritation)
e Handling: Use strictly in a fume hood. The compound is an irritant to mucous membranes.

o Storage: Store at room temperature (15-25°C), protected from light. Hygroscopic—keep
container tightly closed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6335919/docs#understanding-the-chemical-
structure-of-3-bromo-4-hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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